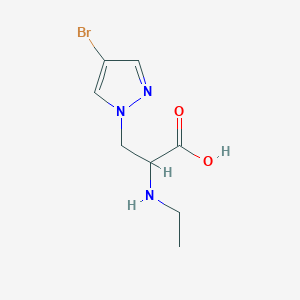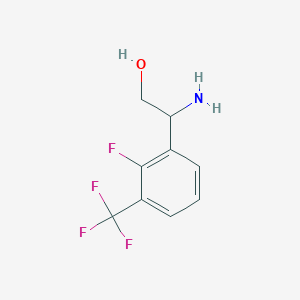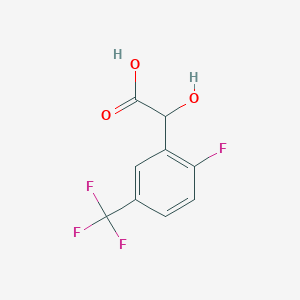![molecular formula C8H11ClN4 B15312823 1-[4-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B15312823.png)
1-[4-(Azidomethyl)phenyl]methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Azidomethyl)phenyl]methanaminehydrochloride is a chemical compound that features an azido group attached to a phenyl ring, which is further connected to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Azidomethyl)phenyl]methanaminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-(Chloromethyl)benzylamine.
Azidation: The chloromethyl group is converted to an azidomethyl group using sodium azide in a suitable solvent like dimethylformamide (DMF) under reflux conditions.
Formation of Hydrochloride Salt: The resulting 1-[4-(Azidomethyl)phenyl]methanamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors for the azidation step to ensure efficient mixing and temperature control.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(Azidomethyl)phenyl]methanaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Sodium Azide: Used for the azidation step.
Lithium Aluminum Hydride: Used for reduction reactions.
Copper Catalysts: Used in cycloaddition reactions.
Major Products:
Aminomethyl Derivatives: Formed through reduction reactions.
Triazole Derivatives: Formed through cycloaddition reactions.
Applications De Recherche Scientifique
1-[4-(Azidomethyl)phenyl]methanaminehydrochloride has several scientific research applications:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in drug development.
Materials Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Bioconjugation: Employed in bioconjugation techniques for labeling and tracking biomolecules.
Mécanisme D'action
The mechanism of action of 1-[4-(Azidomethyl)phenyl]methanaminehydrochloride involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group is highly reactive and can form covalent bonds with other molecules, making it useful in click chemistry and other synthetic applications. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
1,4-Bis(aminomethyl)benzene: Similar structure but lacks the azido group.
4-Azidomethylbenzyl Alcohol: Similar azido group but different functional groups attached to the phenyl ring.
Uniqueness: 1-[4-(Azidomethyl)phenyl]methanaminehydrochloride is unique due to the presence of both the azido and methanamine groups, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C8H11ClN4 |
|---|---|
Poids moléculaire |
198.65 g/mol |
Nom IUPAC |
[4-(azidomethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H10N4.ClH/c9-5-7-1-3-8(4-2-7)6-11-12-10;/h1-4H,5-6,9H2;1H |
Clé InChI |
SPBKNKZINPJBFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN)CN=[N+]=[N-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl[2-(methylsulfanyl)propyl]amine](/img/structure/B15312760.png)
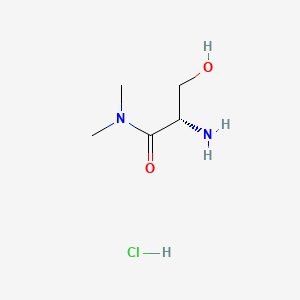
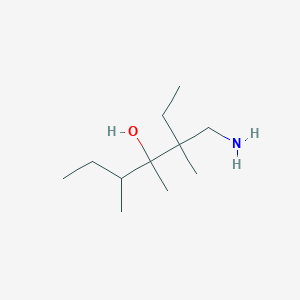
![8-Oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trienedihydrochloride](/img/structure/B15312775.png)
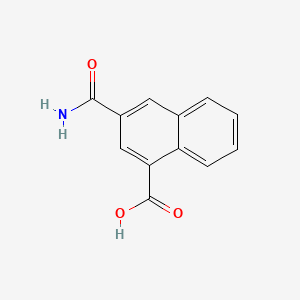
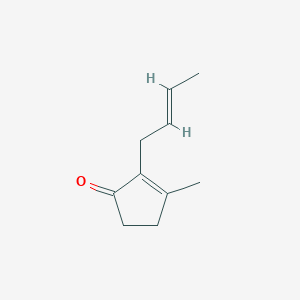
![1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B15312812.png)
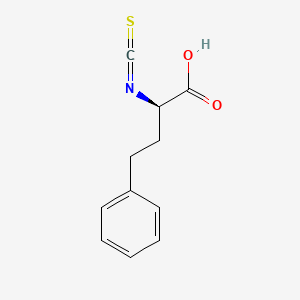
![(1r,3s,5s)-6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15312841.png)
